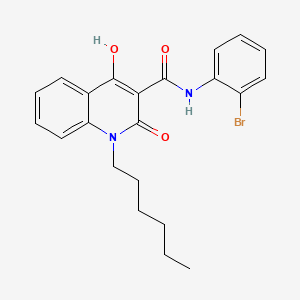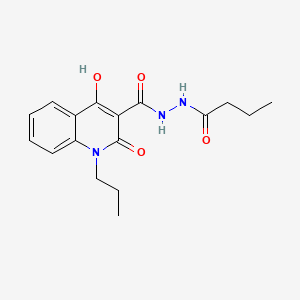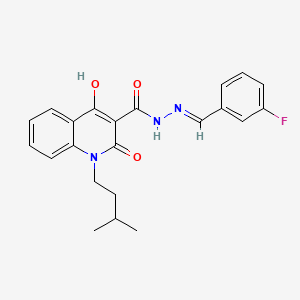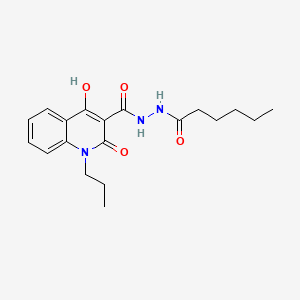![molecular formula C22H15BrN6 B604560 (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline CAS No. 304446-75-1](/img/structure/B604560.png)
(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a benzimidazole moiety linked to a quinazoline core through a methylene hydrazine bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline typically involves a multi-step process:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Quinazoline Core Construction: The quinazoline core is constructed by reacting 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a base.
Coupling Reaction: The benzimidazole derivative is then coupled with the quinazoline core using a methylene hydrazine bridge. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Bromination and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or hydrazone functionalities.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced imine or hydrazone derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.
科学研究应用
(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Phenylquinazoline: Lacks the benzimidazole and bromine substituents, resulting in different chemical and biological properties.
6-Bromoquinazoline: Similar bromine substitution but lacks the benzimidazole moiety.
Benzimidazole Derivatives: Share the benzimidazole core but differ in the quinazoline substitution.
Uniqueness
(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline is unique due to its combination of the benzimidazole and quinazoline cores, along with the specific bromine and phenyl substitutions
属性
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-6-bromo-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN6/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)28-22(27-17)29-24-13-20-25-18-8-4-5-9-19(18)26-20/h1-13H,(H,25,26)(H,27,28,29)/b24-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVVGAYIPTIMX-ZMOGYAJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-toluidino)acetohydrazide](/img/structure/B604478.png)
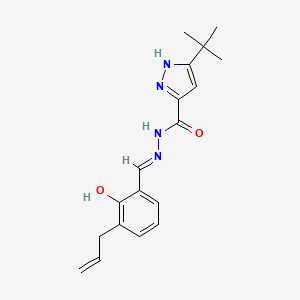
![N'-[(2-hydroxy-1-naphthyl)methylene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B604482.png)
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione](/img/structure/B604483.png)
![2-chloro-N-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B604484.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B604485.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604490.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604491.png)
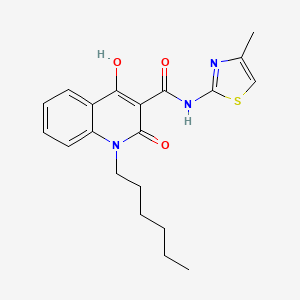
![Ethyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604494.png)
